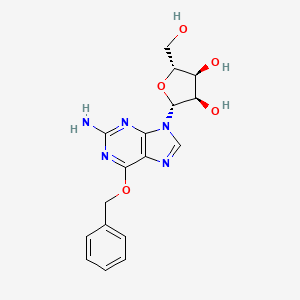
O6-Benzyl Guanosine
Vue d'ensemble
Description
O6-Benzyl Guanosine is a protected Guanosine derivative . It is an antineoplastic agent that exerts its effect by acting as a suicide inhibitor of the enzyme O6-alkylguanine-DNA alkyltransferase, leading to interruption of DNA repair .
Synthesis Analysis
The synthesis of O6-Benzyl Guanosine involves various processes. A convenient procedure for the synthesis of O6-Benzyl Guanosine derivatives has been described using phase transfer catalysis . Another method involves the etherification at the O6-position of silyl-protected inosine, guanosine, and 2′-deoxyguanosine .Molecular Structure Analysis
The molecular formula of O6-Benzyl Guanosine is C17H19N5O5, and its molecular weight is 373.36 . The structure of O6-Benzyl Guanosine is complex and involves various functional groups.Chemical Reactions Analysis
O6-Benzyl Guanosine is involved in various chemical reactions. For instance, it plays a role in RNA-catalysed guanosine methylation . It also interacts with intracellular signaling pathways related to its effects .Applications De Recherche Scientifique
Pharmacokinetics and Antitumor Action Enhancement
O6-Benzyl Guanosine, as an inhibitor of O6-Alkyl Guanine transferase (O6AGT), was labeled for pharmacokinetic studies in mice with human tumors. This research aimed at enhancing the understanding of its behavior in biological systems (Madelmont et al., 1992).
Enhancing Cytotoxic Effects of Chloroethylnitrosourea
A series of O6-(alkyl/aralkyl)guanosines, including O6-Benzyl Guanosine derivatives, were synthesized to investigate their potential in enhancing the cytotoxic effect of chloroethylnitrosourea on melanoma cells. These studies contribute to the understanding of the structural requirements for such compounds to be effective (Mounetou et al., 1997).
Depletion of Human DNA Repair Protein
Research on substituted purine derivatives, including O6-Benzyl Guanosine, demonstrated their potency in depleting the human DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT). This is significant for understanding the role of these compounds in DNA repair and potential therapeutic applications (Moschel et al., 1992).
Chemistry and Synthesis
Studies on the synthesis and properties of O6-Substituted Guanosine Derivatives, including O6-Benzyl Guanosine, provide insights into the chemical reactions and stability of these compounds under various conditions (Daskalov et al., 1981).
Nucleobase Protection in RNA Synthesis
Research on O6-Benzyl Guanosine derivatives in the context of RNA solid-phase synthesis explored innovative protection concepts for guanosine phosphoramidites. This is crucial for the efficient synthesis of RNA for various biological applications (Jud & Micura, 2017).
Neuroprotective Effects
Guanosine, including its derivatives, has been studied for its neuroprotective effects, particularly in astroglial cells, against oxidative damage. This highlights its potential therapeutic applications in neuroprotection (Quincozes-Santos et al., 2014).
DNA Repair Protein Activation
Studies on the activation of human O6-alkylguanine-DNA alkyltransferase by DNA, using O6-Benzyl Guanosine as a substrate, provide insights into the interactions between DNA repair proteins and specific substrates (Goodtzova et al., 1994).
Pharmacokinetics in Nonhuman Primates
Research on the pharmacokinetics of O6-Benzyl Guanosine in nonhuman primates, particularly in relation to DNA methyltransferase inhibition, is crucial for understanding its potential applications in chemosensitizing agents for cancer treatment (Berg et al., 1995).
Orientations Futures
O6-Benzyl Guanosine has potential applications in cancer research. It enhances the activity of alkylating agents in malignant glioma xenografts growing in athymic nude mice . Ongoing clinical trials are investigating the combination of O6-Benzyl Guanosine and 1,3-bis (2-chloroethyl)-1-nitrosourea . Efforts are being made to overcome potential enhanced hematopoietic toxicity and mutagenicity, including the use of gene therapy to express an alkyltransferase gene in the relevant marrow stem cells .
Propriétés
IUPAC Name |
(2R,3R,4S,5R)-2-(2-amino-6-phenylmethoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O5/c18-17-20-14-11(15(21-17)26-7-9-4-2-1-3-5-9)19-8-22(14)16-13(25)12(24)10(6-23)27-16/h1-5,8,10,12-13,16,23-25H,6-7H2,(H2,18,20,21)/t10-,12-,13-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYXQHQQWVZSOQ-XNIJJKJLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC(=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=NC(=NC3=C2N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O6-Benzyl Guanosine | |
CAS RN |
4552-61-8 | |
| Record name | 6-O-(Phenylmethyl)guanosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4552-61-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



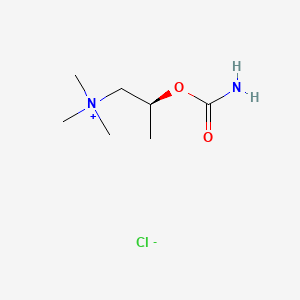

![(3R)-3-[[2-(1,3-Benzodioxol-5-ylcarbonyl)-1H-indol-3-yl]methyl]-1-methyl-2,5-piperazinedione](/img/structure/B1147376.png)
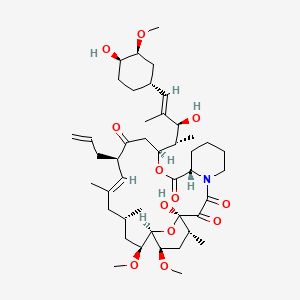
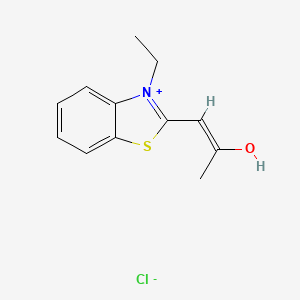
![(2S)-2-[4-(2-methylpropyl)phenyl]-N-[(1R)-1-phenylethyl]propanamide](/img/structure/B1147385.png)
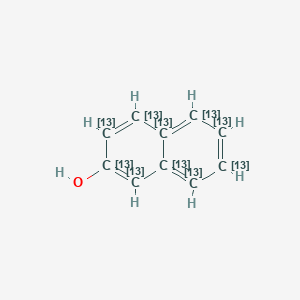
![[(2R,3S)-5-(4-amino-2-oxopyrimidin-1-yl)-3-benzoyloxy-4,4-difluorooxolan-2-yl]methyl benzoate](/img/structure/B1147390.png)